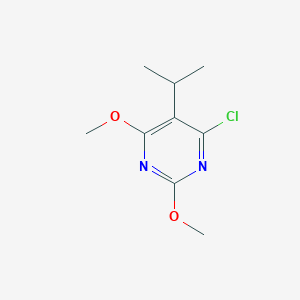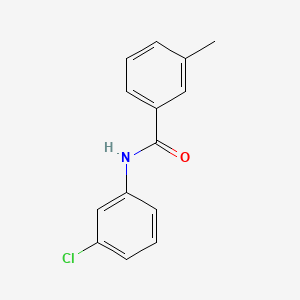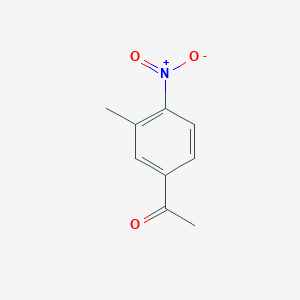![molecular formula C13H13NO B3317627 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 96679-53-7](/img/structure/B3317627.png)
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Design and Medicinal Chemistry
Fused pyridine derivatives, such as 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Antiviral and Anticancer Applications
The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Fused pyridine derivatives are incorporated into these compounds, contributing to their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .
Synthesis of Clopidogrel
Antiproliferative Activity
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are similar to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, have been synthesized and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
Induction of Cell Death
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound similar to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Mecanismo De Acción
Target of Action
The primary target of 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is the Janus kinase (JAK) family of tyrosine kinases . The JAK family has been proven to provide targeted immune modulation .
Mode of Action
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine interacts with the JAK family of tyrosine kinases, acting as an inhibitor . This interaction results in the modulation of the immune response, which can be beneficial in the treatment of immune-mediated inflammatory diseases .
Biochemical Pathways
Given its role as a jak inhibitor, it likely impacts pathways related to immune response and inflammation .
Pharmacokinetics
Similar compounds in the jak inhibitor class are known to be orally available , suggesting that this compound may also have good oral bioavailability.
Result of Action
The molecular and cellular effects of 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine’s action are likely related to its inhibition of the JAK family of tyrosine kinases. This inhibition can modulate the immune response, potentially reducing inflammation and alleviating symptoms of immune-mediated inflammatory diseases .
Propiedades
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIPDLZNNHFNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1OC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741967 | |
| Record name | 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
CAS RN |
96679-53-7 | |
| Record name | 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



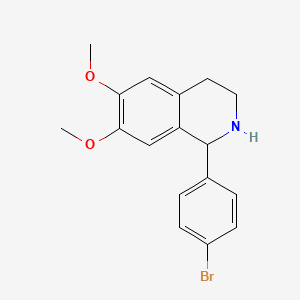
![Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3317552.png)


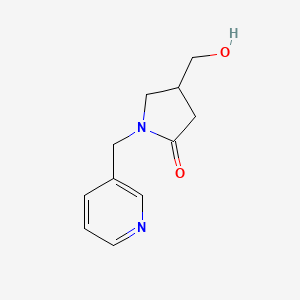

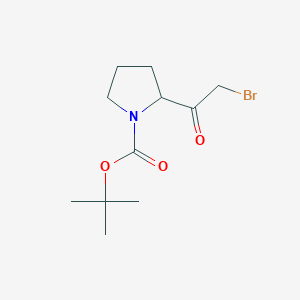

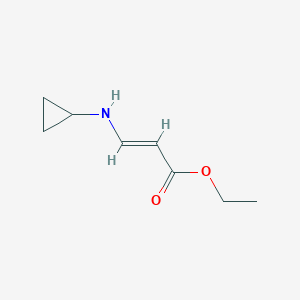
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B3317610.png)
